N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide is a complex organic compound that features a fluorenyl group attached to a carbamoyl moiety, which is further connected to a dihydroxybenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide typically involves the reaction of 9H-fluorene with a suitable carbamoyl chloride, followed by the introduction of the dihydroxybenzamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functional polymers.
Wirkmechanismus
The mechanism of action of N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dihydroxybenzamide moiety may participate in hydrogen bonding or π-π interactions, while the fluorenyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-2-methoxy-L-phenylalanine
- N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-2-phenylglycine
Uniqueness
N-((9H-Fluoren-9-yl)carbamoyl)-2,6-dihydroxybenzamide is unique due to its combination of a fluorenyl group with a dihydroxybenzamide structure. This unique combination imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Eigenschaften
Molekularformel |
C21H16N2O4 |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-(9H-fluoren-9-ylcarbamoyl)-2,6-dihydroxybenzamide |
InChI |
InChI=1S/C21H16N2O4/c24-16-10-5-11-17(25)18(16)20(26)23-21(27)22-19-14-8-3-1-6-12(14)13-7-2-4-9-15(13)19/h1-11,19,24-25H,(H2,22,23,26,27) |
InChI-Schlüssel |
ZYTNFBHCEBPFQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)NC(=O)C4=C(C=CC=C4O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.